molecular formula C21H18BrNO7 B11142207 3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid

3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid

Cat. No.: B11142207
M. Wt: 476.3 g/mol
InChI Key: ZFKSTXOSOGZTJO-UHFFFAOYSA-N
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Description

3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid is a complex organic compound that features a bromophenoxy group, a chromenone core, and an acetamido propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid typically involves multiple steps. The initial step often includes the formation of the chromenone core, followed by the introduction of the bromophenoxy group. The final steps involve the attachment of the acetamido propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may offer potential for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid is unique due to its combination of a bromophenoxy group, a chromenone core, and an acetamido propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H18BrNO7

Molecular Weight

476.3 g/mol

IUPAC Name

3-[[2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C21H18BrNO7/c1-12-21(30-16-5-3-2-4-15(16)22)20(27)14-7-6-13(10-17(14)29-12)28-11-18(24)23-9-8-19(25)26/h2-7,10H,8-9,11H2,1H3,(H,23,24)(H,25,26)

InChI Key

ZFKSTXOSOGZTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCC(=O)O)OC3=CC=CC=C3Br

Origin of Product

United States

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